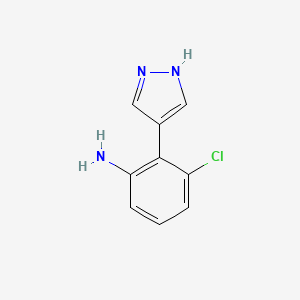
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- and iodomethyltrifluoroborates with n-butyllithium (n-BuLi) in the presence of trialkyl borates, followed by treatment with potassium bifluoride (KHF2) . This method ensures the formation of the trifluoroborate salt with high yield and purity.
Industrial Production Methods
In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions where it acts as a nucleophilic partner.
Oxidation Reactions: The compound is stable under oxidative conditions, making it suitable for reactions that require strong oxidizing agents.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like water or ethanol.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the trifluoroborate with an aryl halide .
Applications De Recherche Scientifique
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate in chemical reactions involves the transfer of the aryl group to a metal catalyst, such as palladium, during the transmetalation step of the Suzuki–Miyaura coupling . This process facilitates the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex organic molecules.
Comparaison Avec Des Composés Similaires
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is compared with other organoboron compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
- Stability : Potassium trifluoroborates are more stable than their boronic acid and boronate ester counterparts .
- Reactivity : They offer higher reactivity under oxidative conditions, making them suitable for a broader range of reactions .
- Shelf-life : These compounds have an indefinite shelf-life, unlike many boronic acids and boronate esters, which can degrade over time .
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of science and industry.
Propriétés
IUPAC Name |
potassium;(4-bromo-2-fluoro-3-methylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF4.K/c1-4-6(9)3-2-5(7(4)10)8(11,12)13;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVDMYWWQXFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C=C1)Br)C)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(3Z)-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8006363.png)

